

Technical Guide: 2-Chloro-5-methoxypyridine (CAS: 139585-48-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-methoxypyridine

Cat. No.: B151447

[Get Quote](#)

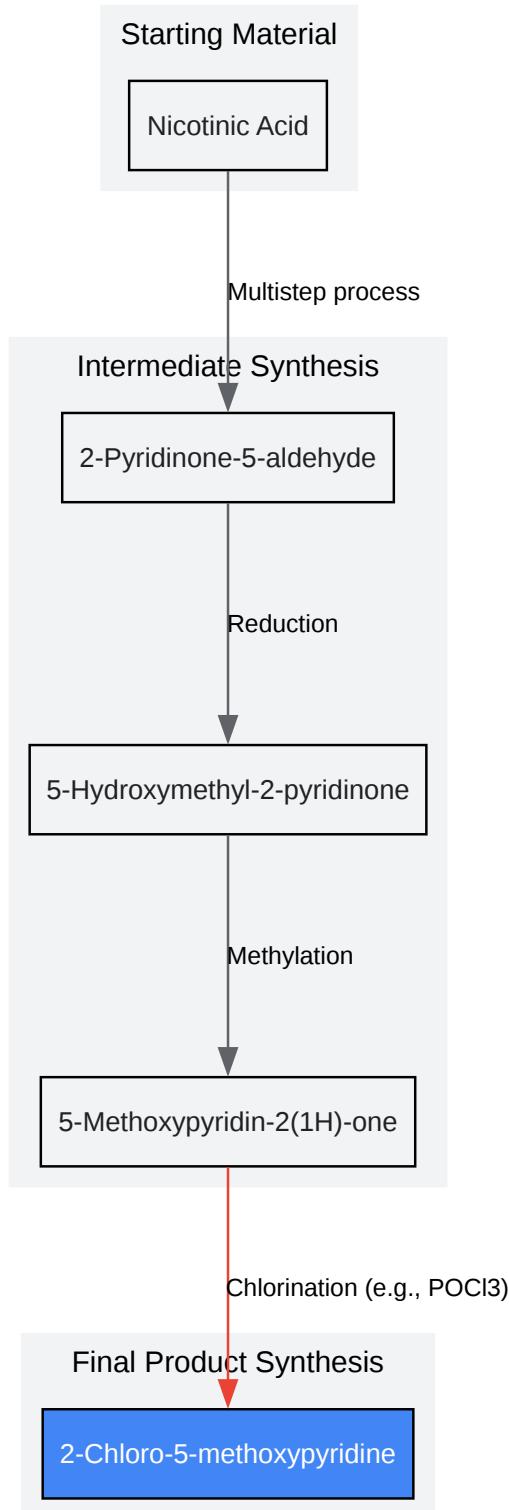
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-methoxypyridine**, a key building block in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

2-Chloro-5-methoxypyridine is a substituted pyridine derivative with the chemical formula C₆H₆ClNO.[1][2] It is recognized for its role as a versatile intermediate in the development of new chemical entities.[1][2]

Table 1: Physical and Chemical Properties


Property	Value	Source(s)
CAS Number	139585-48-1	[1]
Molecular Formula	C ₆ H ₆ CINO	[1]
Molecular Weight	143.57 g/mol	[1]
Appearance	Colorless to light yellow liquid	[1]
Boiling Point	213.7 ± 20.0 °C	[3]
Density	1.210 ± 0.06 g/cm ³	[3]
Purity	≥ 99% (GC), 99.37% (HPLC)	[1] [4]
Storage Conditions	0-8 °C, Store in a cool, dry place	[1] [2]

Synthesis

A plausible and common synthetic route to **2-Chloro-5-methoxypyridine** involves the chlorination of a 5-methoxypyridin-2(1H)-one intermediate. This method is analogous to established procedures for the synthesis of similar chloro-substituted pyridines and other azaheterocycles.

Proposed Synthesis Workflow

Proposed Synthesis of 2-Chloro-5-methoxypyridine

[Click to download full resolution via product page](#)

Caption: Proposed synthesis pathway for **2-Chloro-5-methoxypyridine**.

Experimental Protocols

Synthesis of 5-Methoxypyridin-2(1H)-one (Intermediate)

A multi-step process starting from nicotinic acid can be employed to synthesize the key intermediate, 5-methoxypyridin-2(1H)-one. This involves the formation of 2-pyridinone-5-aldehyde, followed by reduction to 5-hydroxymethyl-2-pyridinone, and subsequent methylation of the hydroxyl group.

Chlorination of 5-Methoxypyridin-2(1H)-one (Final Step)

This protocol is adapted from general procedures for the dehydroxy-chlorination of 2-pyridones and related heterocycles.

- Materials:

- 5-Methoxypyridin-2(1H)-one
- Phosphorus oxychloride (POCl_3)
- Anhydrous sulfolane (optional, as solvent)
- Ice water
- Sodium carbonate solution (e.g., 10% w/v)
- Dichloromethane or other suitable organic solvent for extraction

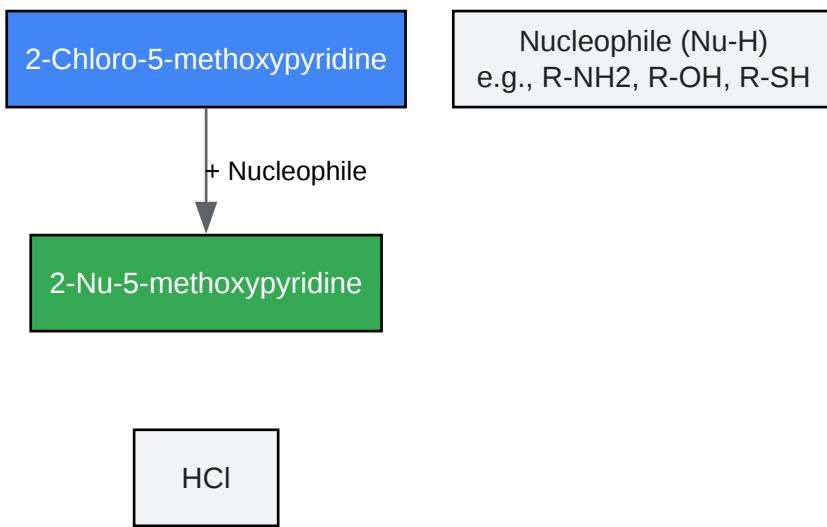
- Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 5-methoxypyridin-2(1H)-one in a minimal amount of anhydrous sulfolane (optional).
- Carefully add phosphorus oxychloride (1.5 to 2.0 equivalents) to the mixture.
- Heat the reaction mixture to 70-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from 30 minutes to several hours.

- After completion, cool the reaction mixture to room temperature.
- Slowly and carefully pour the cooled mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl_3 .
- Neutralize the acidic solution by the slow addition of a sodium carbonate solution until the pH is approximately 7-8.
- Extract the aqueous mixture with dichloromethane or another suitable organic solvent (3 x volume of aqueous layer).
- Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude **2-Chloro-5-methoxypyridine** by vacuum distillation or column chromatography.

Applications in Synthesis

2-Chloro-5-methoxypyridine is a valuable building block for introducing the 5-methoxypyridin-2-yl moiety into molecules. The chlorine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions.


Table 2: Applications in Chemical Synthesis

Application Area	Description	Source(s)
Pharmaceuticals	Serves as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents. [1]	
Agrochemicals	Used in the formulation of herbicides and fungicides. [1]	
Material Science	Explored for its potential in the development of advanced materials such as polymers and coatings. [1]	

Representative Reaction: Nucleophilic Aromatic Substitution

The chloro group can be displaced by various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse range of substituted pyridines.

Nucleophilic Aromatic Substitution of 2-Chloro-5-methoxypyridine

[Click to download full resolution via product page](#)

Caption: General scheme for nucleophilic substitution reactions.

Safety and Handling

2-Chloro-5-methoxypyridine should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Table 3: GHS Hazard Information

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Data sourced from PubChem.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. EP0121320A1 - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-5-methoxypyridine (CAS: 139585-48-1)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b151447#2-chloro-5-methoxypyridine-cas-number-139585-48-1-details>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com